Remogliflozin etabonate is the ester prodrug of Remogliflozin, a selective inhibitor of sodium-dependent glucose cotransporter-2 (SGLT2) [, , , , , , ]. Remogliflozin is classified as a benzylpyrazole glucoside, and its chemical structure consists of a glucose residue linked to a pyrazole ring and a phenyl isopropyl ether group [, ].
Remogliflozin etabonate is derived from the class of compounds known as glycosides, specifically designed to inhibit the sodium-glucose cotransporter 2 (SGLT2). This class of drugs has gained attention due to their ability to lower blood glucose levels by promoting glucose excretion through the urine. The compound has been recognized for its potential benefits beyond glycemic control, including weight loss and cardiovascular protection .
The synthesis of Remogliflozin etabonate involves several key steps, primarily utilizing ethyl haloformate in the presence of suitable bases and solvents. The process can be summarized as follows:
The molecular structure of Remogliflozin etabonate can be characterized by its chemical formula and specific functional groups that define its activity as an SGLT2 inhibitor. The compound features:
The detailed analysis of its molecular structure reveals that Remogliflozin etabonate has a high degree of selectivity for SGLT2 over SGLT1, which is essential for minimizing side effects associated with glucose transport inhibition in the intestines .
Remogliflozin etabonate undergoes several chemical reactions relevant to its pharmacological profile:
Remogliflozin etabonate functions by selectively inhibiting SGLT2 in the proximal renal tubules, leading to decreased reabsorption of glucose back into the bloodstream. This mechanism results in:
Remogliflozin etabonate exhibits several important physical and chemical properties:
The primary application of Remogliflozin etabonate lies in the treatment of type 2 diabetes mellitus. Its unique properties make it suitable for:
Sodium-glucose cotransporter-2 (SGLT2) inhibitors represent a transformative class of oral antidiabetic agents that function through an insulin-independent mechanism. By selectively inhibiting SGLT2 in the proximal renal tubules, these drugs reduce renal glucose reabsorption, leading to enhanced urinary glucose excretion (UGE) and subsequent reductions in plasma glucose concentrations. This mechanism is particularly advantageous in type 2 diabetes mellitus (T2DM) patients with insulin resistance or diminished pancreatic β-cell function [1] [4]. Beyond glycemic control, SGLT2 inhibitors offer pleiotropic benefits, including weight reduction (attributable to caloric loss via glycosuria), blood pressure lowering (mediated through osmotic diuresis), and cardiorenal protection. Major cardiovascular outcome trials (CVOTs) have solidified their role in T2DM patients with established atherosclerotic cardiovascular disease (ASCVD), heart failure (HF), or chronic kidney disease (CKD), where agents like empagliflozin and canagliflozin demonstrate significant risk reduction for hospitalization and disease progression [1] [9].
Despite these advancements, critical unmet needs persist. Therapeutic access inequities are pronounced, particularly in developing economies like India, where the high cost of established SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) limits widespread use. This is a significant barrier given that 15–25% of T2DM patients exhibit comorbidities like ASCVD, HF, or CKD, populations for whom guidelines strongly recommend SGLT2 inhibitors [1] [4]. Additionally, pharmacological limitations exist, including reduced efficacy in patients with impaired renal function (eGFR <45 mL/min/1.73m²) and the risk of genitourinary infections. The need for affordable, equally efficacious alternatives within this class remains a priority in global diabetes management strategies [1] [9].
Table 1: Key Therapeutic Paradigms and Challenges in SGLT2 Inhibitor Use
Therapeutic Paradigm | Clinical Impact | Unmet Need |
---|---|---|
Cardiovascular Risk Reduction | ↓ HF hospitalizations; ↓ CVD events in high-risk patients | Limited accessibility due to high drug costs in developing regions |
Renoprotection | Slows CKD progression; reduces albuminuria | Declining efficacy in advanced renal insufficiency (eGFR <45 mL/min/1.73m²) |
Metabolic Benefits | Modest weight loss (~2-4 kg); systolic BP reduction (~4-6 mmHg) | Genitourinary infection risk requiring patient monitoring |
Insulin-Independent Mechanism | Efficacy across disease stages, including insulin-resistant phenotypes | Lack of long-term real-world safety data for newer agents |
Remogliflozin etabonate, a novel SGLT2 inhibitor, emerged as a therapeutic option specifically designed to address cost barriers while maintaining robust efficacy. Discovered by Kissei Pharmaceutical (Japan) and developed collaboratively by Glenmark Pharmaceuticals and BHV Pharma, it received regulatory approval in India in April 2019 following a phase 3 trial demonstrating non-inferiority to dapagliflozin [1] [4] [8]. Its introduction marked a significant shift in SGLT2 inhibitor accessibility, as it was priced 50-70% lower than established agents, potentially reducing annual treatment costs by more than half—a critical advantage in out-of-pocket healthcare markets [1] [4].
Pharmacologically, remogliflozin etabonate is a prodrug rapidly hydrolyzed in vivo to its active moiety, remogliflozin. This compound exhibits high selectivity for SGLT2 (Ki = 12.4 nM) over SGLT1, minimizing gastrointestinal side effects associated with SGLT1 inhibition [1] [8]. Its metabolism involves multiple pathways: CYP3A4 (contributing <50%), UDP-glucuronosyl transferases, and glucosidases, forming the active metabolite GSK279782 and inactive glucuronides. Over 90% of metabolites are renally excreted [1] [3] [8]. A distinguishing pharmacokinetic feature is its shorter half-life (~1.39 hours for remogliflozin) compared to once-daily gliflozins, necessitating twice-daily dosing. This kinetic profile may offer more dynamic postprandial glucose control, though it introduces dosing schedule considerations [1] [8] [9].
Clinically, remogliflozin demonstrates dose-dependent UGE, plateauing at doses ≥150 mg. A pivotal 24-week randomized controlled trial in T2DM patients inadequately controlled on metformin compared remogliflozin (100 mg and 250 mg BID) to dapagliflozin (10 mg QD). Both remogliflozin doses achieved non-inferior reductions in HbA1c (−0.72% to −0.77% vs. −0.58%), fasting plasma glucose, and body weight [1] [4] [9]. Furthermore, the REMIT-HF study demonstrated comparable cardiometabolic benefits between remogliflozin and empagliflozin in diabetic patients with chronic heart failure, including similar improvements in NT-proBNP levels, left ventricular volumes, and glycemic parameters over 24 weeks [2].
Table 2: Comparative Pharmacological and Clinical Profile of Remogliflozin vs. Established SGLT2 Inhibitors
Parameter | Remogliflozin Etabonate | Dapagliflozin | Empagliflozin |
---|---|---|---|
Approval Year (India) | 2019 | 2015 | 2015 |
Dosing Frequency | Twice daily | Once daily | Once daily |
Selectivity (SGLT2/SGLT1) | High (Ki = 12.4 nM) | High | High |
Key Metabolic Pathways | CYP3A4, UGTs, Glucosidases | UGT1A9 | Glucuronidation |
HbA1c Reduction (Placebo-adjusted) | -0.72% to -0.77% | -0.58% | -0.74% |
Weight Reduction (kg) | -1.5 to -2.0 | -1.8 | -2.0 |
Cost Profile | Low (50-70% reduction vs. others) | High | High |
Emerging research suggests potential therapeutic extensions beyond hyperglycemia management. Preclinical studies indicate remogliflozin activates the AMPK/SIRT1/Nrf2 pathway while suppressing NF-κB-mediated inflammation, mechanisms implicated in hepatic fibrosis attenuation. In rodent models of thioacetamide-induced liver fibrosis, remogliflozin (25–50 mg/kg) significantly reduced oxidative stress, inflammatory cytokines, and collagen deposition, suggesting organoprotective properties [6]. Nevertheless, long-term cardiovascular and renal outcome data—akin to EMPA-REG or CREDENCE—remain pending, representing a critical evidence gap for this newer agent [1] [5].
Table 3: Molecular Properties and Research Applications of Remogliflozin
Property | Specification |
---|---|
Chemical Name | 5-Methyl-4-[4-(1-methylethoxy)benzyl]-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-β-D-glucopyranoside |
Molecular Formula | C₂₆H₃₈N₂O₉ |
Molar Mass | 522.595 g/mol |
UV Absorption Maximum | 229 nm |
Bioactivation | Prodrug hydrolyzed to remogliflozin |
Active Metabolite | GSK279782 |
Research Applications | T2DM; NAFLD/NASH; Obesity (discontinued Phase I); Hepatic Fibrosis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1